5,12-Dihydroxy-6,8,14-eicosatrienoic acid

Descripción general

Descripción

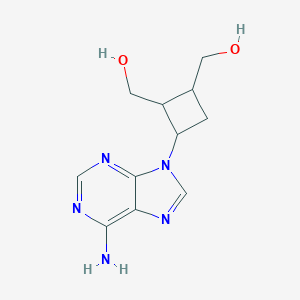

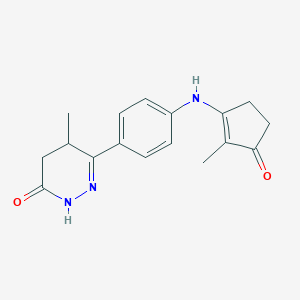

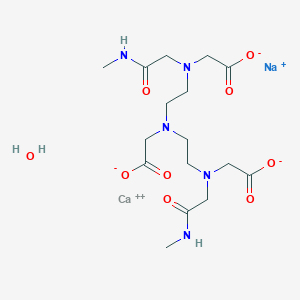

5,12-Dihydroxy-6,8,14-eicosatrienoic acid is a type of dihydroxy-eicosatrienoic acids (diHETrEs) which are generally short-lived . These are formed within various types of cells by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases .

Synthesis Analysis

The synthesis of 5,12-Dihydroxy-6,8,14-eicosatrienoic acid involves the metabolism of arachidonic acid by cytochrome P450 epoxygenases . These enzymes convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are then rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) to form diHETrEs .Molecular Structure Analysis

The molecular structure of 5,12-Dihydroxy-6,8,14-eicosatrienoic acid is derived from arachidonic acid, a straight-chain eicosatetraenoic acid, omega-6 fatty acid . Arachidonic acid has 4 cis double bonds located between carbons 5–6, 8–9, 11–12, and 14–15 .Chemical Reactions Analysis

In cells, the EETs are rapidly metabolized by a cytosolic soluble epoxide hydrolase (sEH) which adds water (H2O) across the epoxide to form their corresponding vicinal-diol dihydroxyeicosatrienoic acids (diHETrEs or DHETs) .Physical And Chemical Properties Analysis

The molecular formula of 5,12-Dihydroxy-6,8,14-eicosatrienoic acid is C20H34O4 . Its average mass is 322.482 Da and its monoisotopic mass is 322.250793 Da .Aplicaciones Científicas De Investigación

Metabolic Pathways and Formation

5,12-Dihydroxy-6,8,14-eicosatrienoic acid is involved in various metabolic pathways. It's produced by the incubation of eicosatrienoic acid with enzymes like prostaglandin endoperoxide synthase, leading to the formation of metabolites such as hydroxyeicosatrienoic acids and dihydroxyeicosadienoic acids. This transformation is part of the complex process of prostaglandin biosynthesis and involves the formation of radicals and peroxides, indicating intricate enzymatic pathways in play (Oliw et al., 1993).

Biological Activities

5,12-Dihydroxy-6,8,14-eicosatrienoic acid exhibits significant biological activities. It's a product of arachidonic acid metabolism, and its derivatives are involved in various physiological processes. For example, in human polymorphonuclear leukocytes, the compound's metabolites demonstrate chemotactic activity, impacting immune responses (Goetzl & Pickett, 1980).

Chemical Synthesis and Characterization

Synthetic methods have been developed to produce this compound and its derivatives. For instance, the first total synthesis of 5(S)-hydroxy-10,11-dihydro-12-oxo-6(Z),8(E),14(Z)-eicosatrienoic acid, a key biochemical intermediate, was reported, highlighting the compound's importance in biological systems (Khanapure et al., 1997).

Interaction with Cellular Systems

The compound interacts with various cellular systems, impacting important biological functions. For example, it has been identified as a metabolite in rabbit renal cortex, indicating its role in renal function and possibly in the cytochrome P450 epoxygenase pathway (Oliw et al., 1981).

Application in Biochemical Analysis

5,12-Dihydroxy-6,8,14-eicosatrienoic acid and its derivatives are used in analytical methods, like LC-MS/MS, to quantify epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma. This illustrates its importance in biochemical research and analysis (Duflot et al., 2017).

Mecanismo De Acción

The EETs function as transiently acting, short-range hormones; that is, they work locally to regulate the function of the cells that produce them (i.e., they are autocrine agents) or of nearby cells (i.e., they are paracrine agents) . They have been most studied in animal models where they show the ability to lower blood pressure possibly by stimulating arterial vasorelaxation and inhibiting the kidney’s retention of salts and water to decrease intravascular blood volume .

Direcciones Futuras

While studies to date imply that the EETs, EET-forming epoxygenases, and EET-inactivating sEH can be manipulated to control a wide range of human diseases, clinical studies have yet to prove this . Determination of the role of the EETs in human diseases is made particularly difficult because of the large number of EET-forming epoxygenases, large number of epoxygenase substrates other than arachidonic acid, and the large number of activities, some of which may be pathological or injurious, that the EETs possess .

Propiedades

IUPAC Name |

(5S,6Z,8E,12S,14Z)-5,12-dihydroxyicosa-6,8,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-9,11,15,18-19,21-22H,2-5,10,12-14,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,15-11-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUPFHTVILUPKF-GWURPDJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(CCC=CC=CC(CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](CC/C=C/C=C\[C@H](CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183688 | |

| Record name | (5S,6Z,8E,12S,14Z)-5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

CAS RN |

120904-46-3 | |

| Record name | (5S,6Z,8E,12S,14Z)-5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120904-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120904463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,6Z,8E,12S,14Z)-5,12-Dihydroxy-6,8,14-eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)